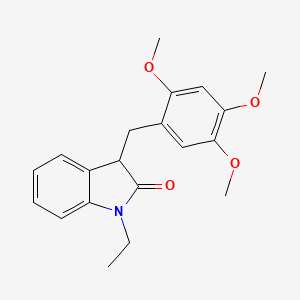![molecular formula C22H27ClN2O3S2 B14984465 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984465.png)
1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a piperidine ring, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 2-chlorobenzenesulfonyl chloride, under basic conditions.
Attachment of the 4-methylphenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a suitable thiol reagent.
Final coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Research: It can be used as a tool compound to study the biological pathways involving sulfonyl piperidine derivatives.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s sulfonyl and piperidine moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
Comparison:
- Structural Differences : The primary difference lies in the halogen substituent on the phenyl ring (chlorine, bromine, fluorine).
- Reactivity : The different halogens can influence the compound’s reactivity and interaction with biological targets.
- Applications : While all these compounds may have similar applications, their efficacy and safety profiles could vary based on the halogen substituent.
This detailed article provides a comprehensive overview of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27ClN2O3S2 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S2/c1-17-6-8-20(9-7-17)29-15-12-24-22(26)18-10-13-25(14-11-18)30(27,28)16-19-4-2-3-5-21(19)23/h2-9,18H,10-16H2,1H3,(H,24,26) |
InChI Key |
ZLEYBWQRJIECPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B14984386.png)
![2-[1-(3,4-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B14984389.png)
![N-(3-acetylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984396.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B14984404.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B14984406.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B14984414.png)
![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14984419.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984432.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984447.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14984453.png)

![(2E)-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14984474.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B14984478.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B14984487.png)
